molecular formula C9H12N2O3 B1390954 N,5-Dimethoxy-N-methylnicotinamide CAS No. 1045855-73-9

N,5-Dimethoxy-N-methylnicotinamide

Cat. No.: B1390954
CAS No.: 1045855-73-9
M. Wt: 196.2 g/mol
InChI Key: WUSBOFJJDWHGCK-UHFFFAOYSA-N
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Description

N,5-Dimethoxy-N-methylnicotinamide: is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . It is a derivative of nicotinamide, featuring methoxy groups at the 5-position and an N-methyl group. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-Dimethoxy-N-methylnicotinamide typically involves the methylation of nicotinamide followed by the introduction of methoxy groups. One common method includes:

    Methylation of Nicotinamide: Nicotinamide is reacted with methyl iodide in the presence of a base such as potassium carbonate to form N-methylnicotinamide.

    Methoxylation: The N-methylnicotinamide is then treated with methanol and a suitable catalyst to introduce methoxy groups at the 5-position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,5-Dimethoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

N,5-Dimethoxy-N-methylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,5-Dimethoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in nicotinamide metabolism.

    Pathways Involved: It influences pathways related to cellular energy production and DNA repair.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, lacking the methoxy and N-methyl groups.

    N-Methylnicotinamide: Similar but without the methoxy groups.

    5-Methoxynicotinamide: Similar but without the N-methyl group.

Uniqueness: N,5-Dimethoxy-N-methylnicotinamide is unique due to the presence of both methoxy and N-methyl groups, which confer distinct chemical properties and biological activities compared to its analogs.

Biological Activity

N,5-Dimethoxy-N-methylnicotinamide (DMNM) is a derivative of nicotinamide and has garnered attention due to its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. Understanding its biological activity is crucial for exploring its therapeutic applications and implications in disease mechanisms.

DMNM primarily acts as a substrate and inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to form N-methylnicotinamide (MNA). NNMT has been implicated in various diseases, including cancer and metabolic disorders, due to its role in regulating cellular metabolism and energy production.

Molecular Targets

  • Nicotinamide N-methyltransferase (NNMT) : DMNM interacts with NNMT, influencing its activity and the levels of MNA, which can have downstream effects on cellular processes.
  • Cellular Energy Metabolism : By modulating NNMT activity, DMNM may alter pathways associated with ATP production and metabolic regulation.

Biological Activity

Recent studies have demonstrated that DMNM exhibits significant biological activity through its effects on cell proliferation, apoptosis induction, and immune modulation.

Inhibition of Cell Proliferation

Research indicates that DMNM can inhibit cell proliferation in various cancer cell lines. For instance, a study found that treatment with DMNM led to a dose-dependent reduction in cell viability, with a notable 44% decrease at a concentration of 100 μM after 72 hours . This effect is likely mediated by the compound's ability to reduce MNA levels within cells, suggesting a feedback mechanism related to NNMT activity.

Immune Modulation

DMNM has also been shown to influence immune responses. MNA, the product of NNMT activity, plays a role in modulating T cell function by promoting the secretion of tumor-promoting cytokines such as tumor necrosis factor-alpha (TNF-α) . This indicates that DMNM could be explored as a potential immunotherapy agent by targeting the immune modulation pathways associated with MNA.

Case Studies

Several case studies highlight the diverse biological activities of DMNM:

  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that DMNM significantly inhibits proliferation and induces apoptosis. The half-maximal inhibitory concentration (IC50) values ranged from 1.41 μM to higher concentrations depending on the specific cell type tested .
  • Immune Response in Tumor Microenvironment : A study focusing on the tumor microenvironment revealed that MNA derived from NNMT activity can suppress CD8+ T cell function while enhancing TNF-α production. This suggests that DMNM's modulation of NNMT could be leveraged for therapeutic strategies aimed at enhancing anti-tumor immunity .

Data Summary

The following table summarizes key findings related to the biological activity of DMNM:

Study Biological Activity IC50/Effect Notes
Cell Proliferation StudyInhibits proliferation in cancer cellsIC50 ~ 1.41 μMSignificant reduction in viability observed
Immune ModulationModulates T cell activityIncreased TNF-α secretionImpacts CD8+ T cell function
NNMT InteractionInhibits NNMT activity50% reduction in MNA levelsFeedback mechanism observed

Properties

IUPAC Name

N,5-dimethoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-8(13-2)6-10-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBOFJJDWHGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670125
Record name N,5-Dimethoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-73-9
Record name N,5-Dimethoxy-N-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045855-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,5-Dimethoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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